molecular formula C12H16HgO2 B11938847 2-Methyl-2-phenylpropylmercuri acetate CAS No. 23482-72-6

2-Methyl-2-phenylpropylmercuri acetate

Cat. No.: B11938847
CAS No.: 23482-72-6
M. Wt: 392.85 g/mol
InChI Key: GTSRYGVMMICJIU-UHFFFAOYSA-M
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Description

2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.

    Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.

    Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.

Scientific Research Applications

2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.

    Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.

Uniqueness

2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

23482-72-6

Molecular Formula

C12H16HgO2

Molecular Weight

392.85 g/mol

IUPAC Name

acetyloxy-(2-methyl-2-phenylpropyl)mercury

InChI

InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

GTSRYGVMMICJIU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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